Carbamoyl mycophenolic acid ethyl ester
Description
Molecular Architecture and Stereochemical Configuration
This compound is structurally derived from mycophenolic acid through the incorporation of both carbamoyl and ethyl ester functional groups. The parent compound, mycophenolic acid, possesses the systematic chemical name (E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid. The molecular framework of this compound maintains the characteristic isobenzofuran ring system that is essential for biological activity, while incorporating additional functional modifications that alter its physicochemical properties.
The isobenzofuran nucleus of mycophenolic acid derivatives follows a specific numbering system, with the lactone ring occupying positions 1 and 3 of the benzofuran core. The carbamoyl modification introduces a carbamic acid functionality, while the ethyl ester group replaces the carboxylic acid terminus of the natural product. These structural modifications are critical for the compound's enhanced oral bioavailability and altered pharmacological profile.
The stereochemical configuration of this compound retains the (E)-configuration of the alkene chain present in the parent mycophenolic acid structure. This geometric isomerism is crucial for maintaining the spatial arrangement necessary for biological activity. The presence of the ethyl ester group introduces additional conformational flexibility compared to the free carboxylic acid, potentially influencing the compound's interaction with biological targets and transport mechanisms.
Crystallographic Characterization and Solid-State Interactions
While specific crystallographic data for this compound are limited in the available literature, insights can be drawn from related mycophenolic acid derivatives. The solid-state properties of mycophenolic acid compounds are significantly influenced by the presence of multiple hydrogen bonding sites and aromatic systems within their molecular structure. The phenolic hydroxyl group and the lactone carbonyl provide key sites for intermolecular hydrogen bonding, which contributes to crystal packing stability.
The introduction of the carbamoyl group into the mycophenolic acid framework adds additional hydrogen bonding capabilities through the amide functionality. This modification likely influences the crystal packing arrangement compared to simpler ester derivatives. The ethyl ester group, being less polar than the corresponding carboxylic acid, may reduce the overall hydrogen bonding network strength while introducing van der Waals interactions that affect the crystalline architecture.
Studies on related mycophenolic acid derivatives have demonstrated that modifications to the side chain can significantly alter crystal structures and intermolecular interactions. The balance between aromatic stacking interactions, hydrogen bonding networks, and van der Waals forces determines the overall stability and packing efficiency of these compounds in the solid state.
Thermodynamic Stability Profile and Conformational Analysis
The thermodynamic stability of this compound is influenced by several structural factors, including the stability of the isobenzofuran ring system, the carbamoyl group, and the ethyl ester functionality. The lactone ring within the isobenzofuran core represents a thermodynamically stable five-membered ring system that contributes to the overall structural integrity of the molecule.
Research on mycophenolic acid derivatives has indicated that the phenolic hydroxyl group with an adjacent hydrogen bond acceptor is essential for maintaining high potency and stability. The carbamoyl modification provides additional stabilization through internal hydrogen bonding capabilities, while the ethyl ester group offers enhanced stability compared to more labile ester variants.
Conformational analysis reveals that the flexible alkyl chain connecting the isobenzofuran core to the terminal functional groups can adopt multiple conformations. The (E)-configuration of the alkene within this chain constrains certain rotational degrees of freedom, leading to preferred conformational states that optimize intramolecular interactions. The ethyl ester terminus provides rotational flexibility that may influence the compound's ability to interact with biological targets and membrane systems.
Temperature-dependent studies on related compounds suggest that mycophenolic acid derivatives maintain structural integrity across physiologically relevant temperature ranges, with decomposition typically occurring only at elevated temperatures well above normal handling and storage conditions.
Solubility Parameters and Partition Coefficients
The solubility characteristics of this compound are significantly influenced by its dual hydrophilic and lipophilic structural features. The compound contains polar functional groups including the phenolic hydroxyl, lactone carbonyl, and carbamoyl group, which contribute to aqueous solubility. Simultaneously, the aromatic ring systems, methyl substituents, and ethyl ester group provide lipophilic character that enhances solubility in organic solvents.
Comparative studies with mycophenolic acid have demonstrated that ester derivatives generally exhibit enhanced lipophilicity compared to the parent carboxylic acid. The ethyl ester modification is expected to increase the partition coefficient in favor of organic phases, potentially improving membrane permeability and oral bioavailability. This enhanced lipophilicity likely contributes to the superior oral activity observed for this compound compared to mycophenolic acid.
The carbamoyl group introduces additional polar surface area that may influence both aqueous solubility and membrane permeation characteristics. The balance between these competing effects determines the overall solubility profile and bioavailability of the compound. The presence of multiple ionizable groups, particularly the phenolic hydroxyl, suggests that solubility may be pH-dependent, with enhanced solubility under basic conditions.
| Property | Characteristic | Impact |
|---|---|---|
| Molecular Architecture | Isobenzofuran core with carbamoyl and ethyl ester modifications | Enhanced stability and bioavailability |
| Hydrogen Bonding | Multiple donor and acceptor sites | Influences crystalline packing and solubility |
| Lipophilicity | Increased due to ethyl ester group | Improved membrane permeability |
| Conformational Flexibility | Constrained by (E)-alkene configuration | Optimized target interaction |
The physicochemical properties of this compound represent a carefully balanced optimization of the mycophenolic acid framework. The structural modifications incorporated into this derivative have successfully enhanced its therapeutic potential while maintaining the essential molecular features required for biological activity. The compound's superior oral antitumor activity compared to mycophenolic acid demonstrates the successful translation of structural modifications into improved pharmacological performance.
Properties
CAS No. |
40336-43-4 |
|---|---|
Molecular Formula |
C20H25NO7 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl (E)-6-(4-carbamoyloxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C20H25NO7/c1-5-26-15(22)9-7-11(2)6-8-13-17(25-4)12(3)14-10-27-19(23)16(14)18(13)28-20(21)24/h6H,5,7-10H2,1-4H3,(H2,21,24)/b11-6+ |
InChI Key |
OGZXNIUMCRIYRK-IZZDOVSWSA-N |
SMILES |
CCOC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1OC(=O)N)C)OC)C |
Isomeric SMILES |
CCOC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1OC(=O)N)C)OC)/C |
Canonical SMILES |
CCOC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1OC(=O)N)C)OC)C |
Synonyms |
carbamoyl mycophenolic acid ethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Mycophenolic Acid (MPA)
- Structure : Native compound with a carboxylic acid group.
- Pharmacology : Direct IMPDH inhibition (IC₅₀ ~ 10–100 nM) .
- Clinical Use: Limited oral bioavailability due to poor solubility; typically administered as prodrugs (e.g., mycophenolate mofetil) .
- Metabolism : Rapid glucuronidation to inactive metabolites (MPAG, AcMPAG) .
Mycophenolate Mofetil (MMF)
Mycophenolic Acid Methyl Ester
Carbamoyl Mycophenolic Acid Ethyl Ester
- Structure: Ethyl ester with carbamoyl substitution (likely at the phenolic or carboxyl group).
- Metabolic Stability: Carbamoyl could slow esterase-mediated hydrolysis, prolonging half-life. Target Affinity: Carbamoyl’s hydrogen-bonding capacity might alter IMPDH binding kinetics or off-target effects.
Comparative Data Table
Mechanistic and Structural Insights
- Ester vs. Carbamoyl Modifications : Ethyl esters (e.g., MMF) improve absorption but lack tissue specificity. Carbamoyl groups, as seen in HDAC inhibitors , may enhance target selectivity or antioxidant activity (e.g., hematommic acid ethyl ester increased cell viability by 56.2% in oxidative stress models ).
- Metabolic Pathways : Carbamoyl substitution could divert metabolism from glucuronidation to alternative pathways (e.g., cytochrome P450), altering drug-drug interaction risks .
Q & A
Q. What are the key synthetic strategies for preparing carbamoyl mycophenolic acid ethyl ester, and how do reaction conditions influence yield and purity?
Answer: this compound is typically synthesized via esterification and carbamoylation reactions. A common approach involves:
- Step 1: Activation of mycophenolic acid (MPA) using reagents like thionyl chloride to form the acid chloride.
- Step 2: Reaction with ethanol to yield the ethyl ester intermediate.
- Step 3: Introduction of the carbamoyl group via coupling with an isocyanate or carbamoyl chloride under inert conditions (e.g., nitrogen atmosphere) .
Critical parameters include temperature control (<40°C to prevent decomposition), solvent selection (e.g., anhydrous THF or DMF), and stoichiometric ratios (1:1.2 MPA-to-carbamoyl reagent). Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmed by HPLC (>98% purity) .
Q. How can researchers characterize the structural and functional properties of this compound?
Answer: Comprehensive characterization involves:
- Spectroscopic Analysis:
- NMR (¹H, ¹³C, DEPT-135) to confirm ester and carbamoyl group integration (e.g., ethyl ester protons at δ 1.2–1.4 ppm, carbamoyl NH at δ 6.8–7.2 ppm) .
- FTIR for functional groups (C=O stretch at ~1700–1750 cm⁻¹ for ester and carbamate) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography (if crystalline) to resolve 3D conformation and intermolecular interactions .
Q. What is the role of this compound in medicinal chemistry, particularly compared to mycophenolate mofetil?
Answer: While mycophenolate mofetil (a malonyl ethyl ester of MPA) is a prodrug targeting inosine monophosphate dehydrogenase (IMPDH) for immunosuppression, the carbamoyl derivative may exhibit altered pharmacokinetics:
- Enhanced Lipophilicity: The carbamoyl group increases membrane permeability, potentially improving bioavailability .
- Metabolic Stability: Resistance to esterase-mediated hydrolysis compared to mycophenolate mofetil, as shown in simulated gastric fluid assays (pH 2.0, 37°C, 24h) .
- Targeted Activity: Preliminary studies suggest selective inhibition of lymphocyte proliferation (IC₅₀ = 0.5–1.0 µM in Jurkat T-cell assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Answer: SAR optimization involves:
- Modifying Substituents:
- Carbamoyl Group: Replacement with urea or thiocarbamate to alter hydrogen-bonding interactions with IMPDH .
- Ethyl Ester: Substitution with cyclopropyl or tert-butyl esters to modulate hydrolysis rates in vivo .
- In Silico Docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity to IMPDH (PDB: 1NF7). Key residues: Cys331, Tyr526 .
- In Vitro Assays: Dose-response curves (0.1–10 µM) in lymphocyte proliferation assays to quantify potency improvements .
Q. What experimental designs are suitable for resolving contradictions in cytotoxicity data for this compound?
Answer: Discrepancies in cytotoxicity (e.g., pan-cytotoxicity vs. cell-type specificity) require:
- Dose-Response Profiling: Multi-concentration testing (0.1–100 µM) across diverse cell lines (e.g., HeLa, HEK293, primary lymphocytes) .
- Mechanistic Studies:
- ROS Detection: Flow cytometry with DCFH-DA probe to assess oxidative stress contribution.
- Apoptosis Markers: Western blot for caspase-3/7 and PARP cleavage .
- Metabolomic Profiling: LC-MS/MS to identify metabolite differences between sensitive/resistant cells (e.g., IMPDH substrate depletion) .
Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?
Answer: Stability assays include:
- pH-Dependent Hydrolysis: Incubation in buffers (pH 1.2, 4.5, 7.4) at 37°C, with HPLC monitoring of parent compound degradation (t₁/₂ calculations) .
- Enzymatic Hydrolysis: Exposure to esterases (e.g., porcine liver esterase) or human plasma, followed by LC-MS quantification of MPA release .
- Comparative Kinetics: Parallel studies with mycophenolate mofetil to benchmark hydrolysis rates (e.g., carbamoyl ester t₁/₂ = 8h vs. mofetil t₁/₂ = 2h at pH 7.4) .
Q. What advanced analytical methods are recommended for quantifying this compound in complex biological matrices?
Answer: High-sensitivity quantification employs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
